2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
The target compound, 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide, is a pyrido-pyrimidine derivative featuring a sulfanyl-acetamide bridge. This structure integrates a pyrido[2,3-d]pyrimidin-2-yl core substituted with hydroxy and dimethyl groups at positions 4, 5, and 7, respectively.
Pyrido-pyrimidines are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymes and receptors. The hydroxy and methyl substituents may influence solubility and hydrogen-bonding capacity, while the 4-methylphenyl group could modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-4-6-13(7-5-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFRLOCJOLGAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a suitable thiol compound under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of catalysts like iodine can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Iodine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves the inhibition of key enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin (mTOR), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido-Pyrimidine vs. Pyrimidine Derivatives
The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from simpler pyrimidine-based analogs. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () replaces the fused pyrido ring with a monocyclic pyrimidine.
Substitution Patterns
- Hydroxy vs. Oxo Groups: The 4-hydroxy group in the target compound contrasts with 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which features a keto group at position 4. The hydroxy group may enhance hydrogen-bond donor capacity, while the oxo group acts as an acceptor, influencing solubility (e.g., mp 230°C for the oxo derivative vs. unreported for the target) .
- Dimethyl vs. This is reflected in its crystal structure, where dihedral angles between pyrimidine and aryl rings range from 42.25° to 67.84°, compared to unreported values for the target .
Aryl Substituent Variations
The 4-methylphenyl group in the target compound differs from analogs with electron-withdrawing or bulky substituents:
- N-(2,3-dichlorophenyl) : The dichloro-substituted derivative () exhibits a higher melting point (230°C) due to increased molecular symmetry and halogen-induced crystallinity .
- N-(4-phenoxyphenyl): 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide () introduces a phenoxy group, enhancing steric bulk and π-system conjugation, which may affect pharmacokinetics .
Structural and Crystallographic Insights
Crystallographic data for analogs reveal key trends:
The target compound’s fused pyrido-pyrimidine system likely imposes greater planarity, reducing dihedral flexibility compared to non-fused analogs. Intramolecular hydrogen bonds (e.g., N–H⋯O or N–H⋯N) stabilize folded conformations, as seen in related structures .
Biological Activity
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S. Its structure includes:
- A pyrido[2,3-d]pyrimidine core.
- A hydroxy group at position 4.
- A sulfanyl group linked to the pyrido ring.
- An N-(4-methylphenyl) acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may enhance these properties by facilitating interactions with microbial cell membranes.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Research suggests that the hydroxy group can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity and selectivity.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These effects are attributed to the modulation of signaling pathways related to cell survival and death.
The biological activity of this compound can be explained through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis and metabolism.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites on protein structures, altering their functional state.
- Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress levels.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide | Similar amide structure | Moderate antibacterial activity |
| 4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidine | Pyrido core without sulfanyl group | Anticancer activity observed |
Research Findings
Recent literature highlights several key findings regarding the biological activities of this compound:
- Antibacterial Studies : Research published in Journal of Medicinal Chemistry indicates that modifications to the pyrido core enhance antibacterial potency against resistant strains .
- Anticancer Trials : Clinical trials reported in Cancer Research show promising results for similar compounds targeting specific cancer pathways .
- Toxicology Reports : Toxicity assessments suggest that while effective at low concentrations, higher doses may lead to cytotoxic effects on normal cells .
Q & A
Q. What are the optimal synthetic routes and characterization protocols for this compound?
The synthesis typically involves coupling a pyrido[2,3-d]pyrimidine derivative with a sulfanyl-acetamide moiety. A reported analogous route achieved an 80% yield via nucleophilic substitution, with purification by recrystallization . Characterization should include:
- 1H NMR (DMSO-d6): Peaks for aromatic protons (δ 7.28–7.82), NH groups (δ 10.10–12.50), and methyl groups (δ 2.19) .
- Elemental analysis : Match calculated vs. experimental values (e.g., C: 45.29% vs. 45.36%; S: 9.30% vs. 9.32%) to confirm purity .
- Mass spectrometry : Use ESI-MS to detect the [M+H]+ ion (e.g., m/z 344.21) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming the sulfanyl linkage and intramolecular hydrogen bonding. For similar compounds, monoclinic systems (e.g., P21/c space group) with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) and refinement statistics (R = 0.050) have been reported . Use software like SHELXL2016 for refinement and PLATON for visualizing hydrogen bonds (e.g., N–H⋯N interactions stabilizing folded conformations) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for derivatives?
Employ factorial design or response surface methodology (RSM) to assess variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) could minimize trial runs while maximizing yield and purity. Prior studies highlight the use of such methods to reduce development time by 30–50% . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions before lab validation .
Q. What strategies address contradictions in biological activity data for structural analogs?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from substituent electronic effects or crystallographic packing differences. For example:
- Electronic effects : Compare Hammett σ values of substituents (e.g., –CH3 vs. –Cl) to correlate with activity trends.
- Crystal packing : Analyze intermolecular interactions (e.g., π-π stacking in chlorophenyl analogs) using Cambridge Structural Database (CSD) surveys .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes) and validate with SPR or ITC binding assays .
Q. How do computational methods enhance reactivity prediction for this scaffold?
The ICReDD framework combines quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML) to predict reaction pathways. For example:
- Reaction path searches : Use Gaussian 16 with DFT (B3LYP/6-31G*) to map energy barriers for sulfanyl group substitution .
- ML models : Train on CSD data to predict regioselectivity in pyrido[2,3-d]pyrimidine functionalization .
Q. What advanced techniques validate intramolecular interactions influencing conformational stability?
- Dynamic NMR : Monitor temperature-dependent NH proton shifts to quantify hydrogen bond strength .
- SC-XRD : Resolve torsional angles between pyrido[2,3-d]pyrimidine and acetamide rings (e.g., dihedral angles of 42.25°–67.84° in analogs) .
- DFT calculations : Compare optimized geometries (e.g., at M06-2X/def2-TZVP level) with experimental structures to identify steric/electronic constraints .
Methodological Notes
- Ethical compliance : Adhere to guidelines prohibiting in vivo use of non-FDA-approved compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
